molecular formula C19H20N2O4S2 B2536807 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 886922-15-2

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2536807
CAS No.: 886922-15-2
M. Wt: 404.5
InChI Key: IOLDKVAMGLWNJM-FMQUCBEESA-N
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Description

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethanesulfonyl group and a benzothiazolylidene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazolylidene core, followed by the introduction of the ethanesulfonyl group and the methoxy substituent. Common reagents used in these reactions include sulfur-containing compounds, methoxy reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazolylidene moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The ethanesulfonyl group and benzothiazolylidene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-5-27(23,24)14-9-7-13(8-10-14)18(22)20-19-21(3)16-15(25-4)11-6-12(2)17(16)26-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDKVAMGLWNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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